molecular formula C19H21Cl3N2O3 B14003099 4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride CAS No. 18471-77-7

4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride

Cat. No.: B14003099
CAS No.: 18471-77-7
M. Wt: 431.7 g/mol
InChI Key: ZRQYUKOQIJCGST-UHFFFAOYSA-N
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Description

4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes bis(2-chloroethyl)amino groups, making it a potent agent in chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-[bis(2-chloroethyl)amino]benzoic acid with 3-methoxybenzaldehyde under specific conditions to form the intermediate compound. This intermediate is then further reacted with hydrochloric acid to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its cytotoxic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride involves its interaction with cellular components. The bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(2-chloroethyl)amino]benzoic acid
  • 4-[Bis(2-chloroethyl)amino]benzaldehyde
  • 4-[Bis(2-chloroethyl)amino]phenylbutyric acid

Uniqueness

What sets 4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride apart from similar compounds is its methoxyphenyl group, which enhances its reactivity and potential biological activity. This structural feature allows for more diverse interactions and applications in various fields .

Properties

CAS No.

18471-77-7

Molecular Formula

C19H21Cl3N2O3

Molecular Weight

431.7 g/mol

IUPAC Name

4-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride

InChI

InChI=1S/C19H20Cl2N2O3.ClH/c1-26-18-12-14(2-7-17(18)23(10-8-20)11-9-21)13-22-16-5-3-15(4-6-16)19(24)25;/h2-7,12-13H,8-11H2,1H3,(H,24,25);1H

InChI Key

ZRQYUKOQIJCGST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)C(=O)O)N(CCCl)CCCl.Cl

Origin of Product

United States

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